3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Description
This compound features a triazolo[3,2-b][1,3]thiazole core fused with a thiophene moiety at position 2 and a triethoxy-substituted benzamide group linked via an ethyl chain at position 4. Such structural attributes are critical for targeting enzymes or receptors involved in inflammatory or microbial pathways .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-4-29-17-12-15(13-18(30-5-2)20(17)31-6-3)22(28)24-10-9-16-14-33-23-25-21(26-27(16)23)19-8-7-11-32-19/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJDYGPKYGLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolo-Thiazole Moiety: This step involves the cyclization of a thiophene derivative with a triazole precursor under specific conditions, such as the presence of a base and a suitable solvent.
Attachment of the Benzamide Core: The triazolo-thiazole intermediate is then reacted with a benzamide derivative, which is substituted with ethoxy groups at the 3, 4, and 5 positions. This step may require the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and triazolo-thiazole moieties can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the ethoxy groups or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that 3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide shows significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown low micromolar IC50 values against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. This suggests strong potential for development as an anticancer agent.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and pathways involved in inflammation response, making it a candidate for treating inflammatory disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : It exhibited significant inhibitory effects against certain bacterial and fungal strains, indicating potential use in treating infectious diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In animal models administered with this compound, significant tumor reduction was observed compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- Inflammatory Disorders : In models of acute inflammation, treatment with this compound resulted in reduced swelling and pain indicators compared to untreated controls.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : The triazolo[3,2-b][1,3]thiazole-thiophene scaffold provides planar aromaticity, favoring interactions with hydrophobic enzyme pockets. The ethyl linker between the benzamide and heterocycle adds conformational flexibility.
Key Observations :
- The thiophene-triazolothiazole system in the target compound may enhance π-π interactions compared to purely aliphatic substituents in .
- Triethoxy groups likely improve water solubility over methyl or phenyl substituents, aiding bioavailability .
Physicochemical and Structural Properties
Biological Activity
3,4,5-triethoxy-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines ethoxy-substituted benzamide and triazolo-thiazole moieties, which may contribute to its diverse biological activities.
Chemical Structure
The compound's IUPAC name highlights its intricate structure:
- Chemical Formula : C23H26N4O4S2
- Molecular Weight : 478.60 g/mol
Synthesis
The synthesis involves multiple steps, including the formation of the triazolo-thiazole moiety through cyclization reactions and subsequent attachment to the benzamide core. This process typically requires specific reagents and conditions to facilitate the desired transformations .
Antimicrobial Properties
Research indicates that compounds with triazole and thiazole rings often exhibit antimicrobial properties. The presence of these moieties in this compound suggests potential effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | S. aureus | 30 | |
| Compound C | P. aeruginosa | 100 |
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The mechanism likely involves interference with cancer cell proliferation pathways.
Case Study: Triazole Derivatives
A study on triazole derivatives demonstrated significant anti-HIV and anticancer activities in vitro. Compounds showed IC50 values indicating effective inhibition of cancer cell lines .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The structural features allow for potential hydrogen bonding and hydrophobic interactions with these targets.
Cytotoxicity Assessment
In vitro cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Compounds derived from similar structures have shown low cytotoxicity against mammalian cell lines (e.g., HepG2 and Vero cells), making them promising candidates for further development .
Table 2: Cytotoxicity Results of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | HepG2 | >100 | N/A |
| Compound Y | Vero | >100 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
